molecular formula C7H5F3N2O3 B2632126 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid CAS No. 944905-08-2

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid

Cat. No.: B2632126
CAS No.: 944905-08-2
M. Wt: 222.123
InChI Key: CCKMGUZVCFHWPK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (CAS: 944905-08-2) is a fluorinated pyrimidine derivative with the molecular formula C₈H₇F₃N₂O₃ and a molecular weight of 236.15 g/mol . Its structure features a pyrimidine ring substituted at the 2-position with a trifluoroethoxy group (-OCH₂CF₃) and a carboxylic acid moiety at the 5-position. The trifluoroethoxy substituent introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs.

Synthetic routes for analogous pyrimidine carboxylic acids often involve nucleophilic substitution (e.g., replacing chlorine or methylthio groups with alkoxy or amino groups) or hydrolysis of esters, as seen in the preparation of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKMGUZVCFHWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloro-5-pyrimidinecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce pyrimidine derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity:
    • Studies have demonstrated that derivatives of pyrimidine structures exhibit significant antimicrobial properties. In vitro tests have shown that 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid displays activity against various strains including E. coli, S. aureus, and K. pneumoniae.
    • This suggests potential applications in treating infections caused by resistant bacterial strains.
  • Anticancer Activity:
    • The compound has been tested against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). It has shown promising results in inducing apoptosis in these cells.
    • Table 1: Anticancer Activity Data
    CompoundCell LineIC50 Value (µM)
    This compoundMCF-70.09 ± 0.0085
    This compoundA5490.03 ± 0.0056
    This compoundColo-2050.01 ± 0.074
  • Neurological Treatments:
    • The compound has been investigated for its role in modulating ion channels, which could have implications for treating neurological disorders and pain management.

Biological Studies

The unique structural features of this compound allow it to interact effectively with biological targets such as enzymes and receptors involved in metabolic pathways. Its lipophilicity aids in penetrating biological membranes, enhancing bioavailability and efficacy.

Case Studies

  • Cytotoxicity Evaluation:
    • A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. Results indicated that derivatives with the trifluoroethoxy group exhibited enhanced cytotoxicity compared to non-fluorinated counterparts.
  • Antidiabetic Properties:
    • In vivo studies using Drosophila melanogaster models demonstrated that compounds similar to this one significantly reduced glucose levels, indicating potential applications in diabetes management.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The following compounds exhibit high structural similarity to 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid, as indicated by computational similarity scores (0.68–0.90) :

Compound Name (CAS) Substituents at Pyrimidine Positions Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2,4-Dihydroxypyrimidine-5-carboxylic acid (23945-44-0) 2-OH, 4-OH, 5-COOH C₅H₄N₂O₄ 156.10 Lacks fluorine; higher polarity due to hydroxyl groups
2-Aminopyrimidine-5-carboxylic acid (3167-50-8) 2-NH₂, 5-COOH C₅H₅N₃O₂ 139.11 Amino group enhances nucleophilicity; reduced stability under acidic conditions
2-Methylpyrimidine-5-carboxylic acid (5194-32-1) 2-CH₃, 5-COOH C₆H₆N₂O₂ 138.12 Methyl group increases hydrophobicity but lacks fluorinated electronic effects
4-Methyl-2-(2,2,2-Trifluoroethoxy)-pyrimidine-5-carboxylic acid (N/A) 4-CH₃, 2-OCH₂CF₃, 5-COOH C₈H₇F₃N₂O₃ 236.15 Additional methyl at position 4 alters steric bulk
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid (N/A) 2-CF₃, 4-pyridinyl, 5-COOH C₁₂H₆F₆N₂O₂ 338.18 Bistrifluoromethyl groups enhance lipophilicity and metabolic resistance

Physicochemical and Functional Comparisons

  • Electron-Withdrawing Effects: The trifluoroethoxy group in the target compound provides stronger electron withdrawal than methoxy (-OCH₃) or methylthio (-SCH₃) groups, as seen in 2-(methylthio)pyrimidine-5-carboxylic acid ().
  • Lipophilicity: Fluorinated substituents (e.g., -OCH₂CF₃, -CF₃) increase logP values compared to hydroxyl or amino analogs. For example, 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid (CAS 1261520-72-2) has a logP ~2.5 due to its trifluoromethoxy-phenyl group .
  • Acid Stability : The carboxylic acid at position 5 is common across analogs, but stability varies. For instance, ester derivatives (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS 304693-64-9) are prone to hydrolysis under basic conditions .

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a trifluoroethoxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neurological treatments. The unique structural features of this compound enhance its lipophilicity and alter its electronic properties, making it an attractive candidate for various pharmaceutical applications.

  • Molecular Formula: C7_7H5_5F3_3N2_2O3_3
  • Molecular Weight: 222.12 g/mol

The trifluoroethoxy group significantly influences the compound's interaction with biological targets, enhancing binding affinity and selectivity towards enzymes and receptors involved in various biological pathways.

The biological activity of this compound is mediated through its interaction with specific molecular targets. These targets may include:

  • Enzymes: Potential modulation of enzyme activity affecting metabolic pathways.
  • Receptors: Binding to receptors that influence cellular signaling pathways.

The trifluoroethoxy substituent is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and efficacy.

Antimicrobial Activity

Research has indicated that compounds derived from pyrimidine structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various microbial strains. For example:

  • E. coli
  • S. aureus
  • K. pneumoniae

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer).
  • Mechanism: The compound induces apoptosis in cancer cells, as evidenced by colony formation assays showing significant cell death .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 Value (µM)
This compoundMCF-70.09 ± 0.0085
This compoundA5490.03 ± 0.0056
This compoundColo-2050.01 ± 0.074

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The results indicated that derivatives with the trifluoroethoxy group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Antidiabetic Properties : In vivo studies using Drosophila melanogaster models demonstrated that compounds similar to this compound significantly reduced glucose levels, indicating potential applications in diabetes management .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 2-(trifluoromethyl)-4-substituted-pyrimidine-5-carboxylate can be hydrolyzed under alkaline conditions (e.g., NaOH in ethanol/water) at room temperature, followed by acidification with HCl and extraction with ethyl acetate . Yield optimization often requires monitoring reaction progress via LCMS (e.g., [M+H]+ at m/z 338) .

Q. How can researchers purify and isolate this compound?

After hydrolysis, the crude product is isolated via solvent evaporation under reduced pressure. Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents like magnesium sulfate . For analogs, recrystallization from polar aprotic solvents (e.g., DMF/water) is recommended to remove unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound?

  • LCMS : Confirm molecular weight and purity (e.g., [M+H]+ ion detection) .
  • NMR : Assign substituent positions using 1H^1H and 13C^{13}C spectra (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
  • HPLC : Quantify purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

Computational tools (e.g., quantum chemical reaction path searches) can predict optimal temperatures, solvent systems, and catalyst requirements. For instance, ICReDD’s methodology combines computational screening with experimental validation to minimize trial-and-error approaches, reducing development time by ~40% . Advanced kinetic studies (e.g., variable-temperature NMR) may also identify rate-limiting steps .

Q. How should researchers address contradictions in spectral data or unexpected reactivity?

  • Case Study : If LCMS shows unexpected [M+Na]+ adducts instead of [M+H]+, verify ionization parameters (e.g., ESI vs. APCI) and solvent compatibility .
  • Structural Ambiguity : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in pyrimidine derivatives .
  • Reactivity Conflicts : Compare with analogs like 2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine (CAS 145948-01-2) to assess electronic effects of substituents on hydrolysis rates .

Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery?

  • Substituent Variation : Replace the trifluoroethoxy group with difluoroethoxy or chlorinated analogs to assess electronic and steric effects on target binding .
  • Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase profiling) and correlate with computational docking results .

Q. How can stability studies be designed for this compound under varying conditions?

  • Thermal Stability : Use TGA/DSC to decompose at >200°C, noting mass loss patterns .
  • pH Sensitivity : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Trifluoroethoxy groups generally enhance stability in acidic conditions compared to hydroxyl analogs .

Q. What stereochemical considerations apply to derivatives of this compound?

Chiral analogs (e.g., spirocyclic diazaspiro[4.5]decane derivatives) require enantioselective synthesis. Techniques like chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) can resolve stereoisomers .

Methodological Notes

  • Synthesis Optimization : Always cross-validate computational predictions (e.g., DFT calculations) with small-scale experiments before scaling up .
  • Data Interpretation : Use cheminformatics platforms (e.g., PubChem or DSSTox) to compare spectral libraries and resolve structural ambiguities .

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